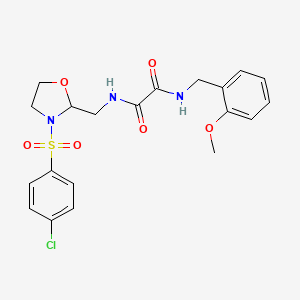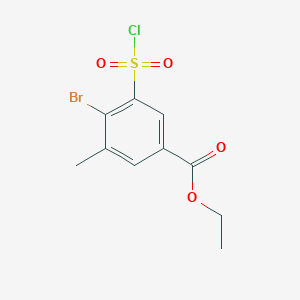
Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate is a chemical compound with the CAS Number: 1155911-23-1 . It has a molecular weight of 327.58 . The IUPAC name for this compound is ethyl 4-bromo-3-(chlorosulfonyl)benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorosulfonyl, and ethyl benzoate groups.Physical and Chemical Properties Analysis
This compound has a molecular weight of 327.58 . The compound is typically stored in a dry environment at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
A significant application area for compounds similar to Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate is in the synthesis of pharmacologically active derivatives. For example, Chapman et al. (1971) discussed the conversion of related compounds into various pharmacologically active derivatives, including amines and thiouronium salts, with a preliminary pharmacological study included Chapman, N., Clarke, K., Gore, B., & Sharma, K. (1971).
Catalysis and Chemical Reactions
The compound's structural components, such as the bromo and sulfonyl groups, suggest its potential use in catalytic processes and novel chemical reactions. Jablonkai and Keglevich (2015) demonstrated the use of similar compounds in catalyst-free P-C coupling reactions, which might indicate the potential of this compound in facilitating similar chemical transformations Jablonkai, E., & Keglevich, G. (2015).
Environmental Fate and Impact
Research into the environmental fate and behavior of chemically similar compounds, such as parabens, has been conducted to understand their persistence and impact. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, which could inform studies on the environmental aspects of this compound Haman, C., Dauchy, X., Rosin, C., & Munoz, J. (2015).
Potential for Drug Development
Derivatives of compounds with structural similarities to this compound have been explored for their potential in drug development. The synthesis of new compounds with potential anti-cancer properties, such as those derived from bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, points to the possibility of this compound serving as a precursor or intermediate in the development of novel therapeutics Cao Sheng-li (2004).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-bromo-3-chlorosulfonyl-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO4S/c1-3-16-10(13)7-4-6(2)9(11)8(5-7)17(12,14)15/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGFZMBNQKGMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

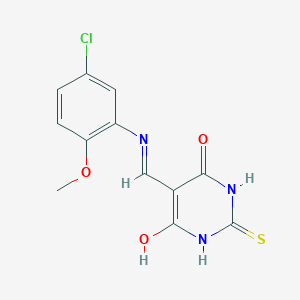


![4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole](/img/structure/B2993485.png)

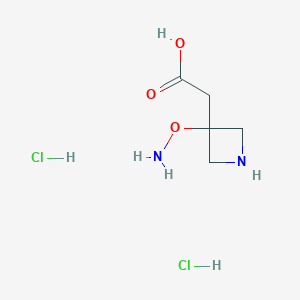
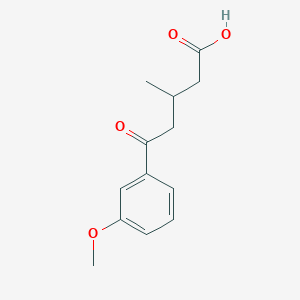
![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2993493.png)
![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2993498.png)

